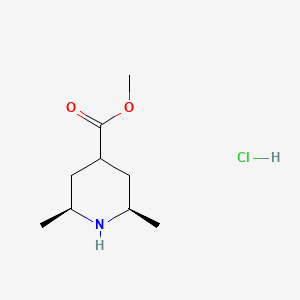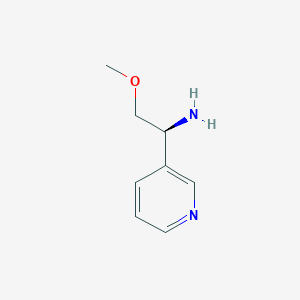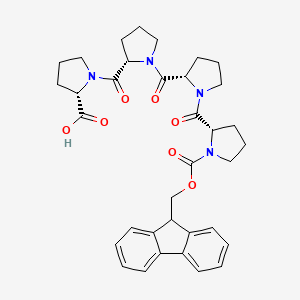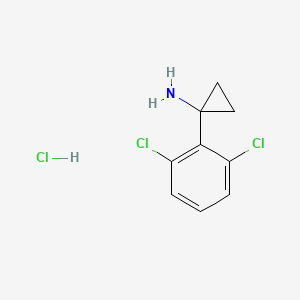
1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride
Overview
Description
“1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1807934-05-9 . It has a molecular weight of 238.54 . The IUPAC name for this compound is (1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9Cl2N.ClH/c10-6-2-1-3-7(11)9(6)5-4-8(5)12;/h1-3,5,8H,4,12H2;1H/t5-,8-;/m1./s1 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Cyclopropane Derivatives in Drug Development
Oxyfunctionalization of CH2-Group Activated by Adjacent Three-Membered Ring : This review focuses on the methods for the transformation of cyclopropane derivatives, highlighting the oxidation of methylene group activated by an adjacent cyclopropane as a direct approach towards carbonylcyclopropanes. It discusses the use of various oxidants and the impact of structural parameters on the distribution of oxidation products, underlining the role of cyclopropane derivatives in synthetic organic chemistry (Sedenkova et al., 2018).
Analytical Techniques
Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins : This extensive review covers the use of the ninhydrin reaction, which is pertinent to the analysis of primary amino groups forming Ruhemann's purple. Although not directly related to "1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride," understanding the ninhydrin reaction is crucial for analyzing compounds containing amino groups, which could include cyclopropane derivatives in agricultural and biomedical sciences (Friedman, 2004).
Environmental Impact of Organochlorine Compounds
Occurrence and Toxicity of Antimicrobial Triclosan and by-Products in the Environment : Though not directly related, this review provides insights into the environmental impact and toxicity of organochlorine compounds like triclosan, which shares structural similarities with chlorophenyl compounds. It discusses the persistence, bioaccumulation, and potential toxic effects of these compounds, which could be relevant for understanding the environmental aspects of similar chlorinated compounds (Bedoux et al., 2012).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
1-(2,6-dichlorophenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-6-2-1-3-7(11)8(6)9(12)4-5-9;/h1-3H,4-5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWIGHBGVLJPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC=C2Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



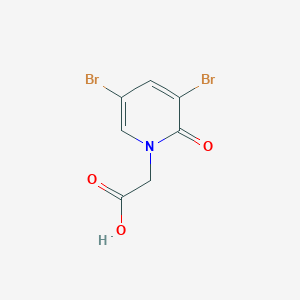
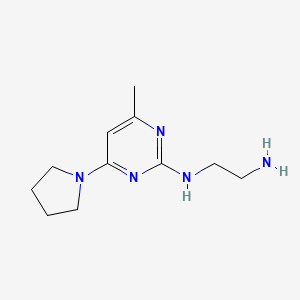

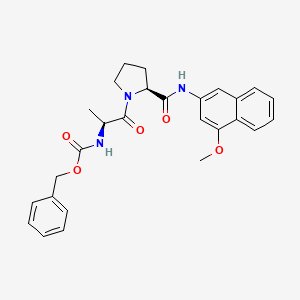

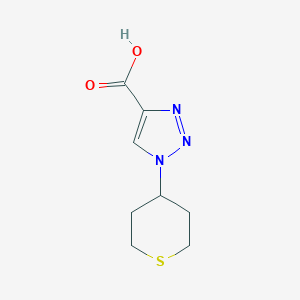



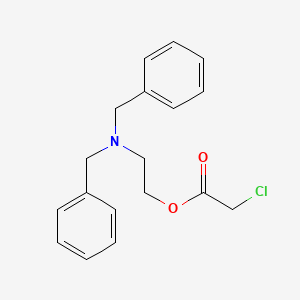
![3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B1458830.png)
